Burgess reagent
Overview
Description
The Burgess reagent, also known as methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and selective dehydrating reagent often used in organic chemistry. Developed in the laboratory of Edward M. Burgess at Georgia Tech, this reagent is particularly effective in converting secondary and tertiary alcohols with an adjacent proton into alkenes .
Preparation Methods
The Burgess reagent is synthesized from chlorosulfonylisocyanate by reaction with methanol and triethylamine in benzene . The reaction conditions are mild, and the reagent is soluble in common organic solvents. The synthetic route can be summarized as follows:
React chlorosulfonylisocyanate with methanol: This forms an intermediate compound.
Add triethylamine: This step completes the formation of the this compound.
Chemical Reactions Analysis
The Burgess reagent is primarily used for the dehydration of secondary and tertiary alcohols to form alkenes . The reagent operates through a syn elimination mechanism, where the elimination occurs in a single step with both the leaving groups departing simultaneously .
Dehydration: Converts secondary and tertiary alcohols to alkenes.
Scientific Research Applications
The Burgess reagent has found extensive applications in various fields of scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including natural products.
Medicinal Chemistry: The reagent is utilized to promote synthetic transformations that are valuable in the development of pharmaceuticals.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Mechanism of Action
The Burgess reagent functions through an intramolecular elimination reaction. The hydroxyl group of the alcohol attacks the sulfur atom of the reagent, leading to the formation of a transition state. This is followed by the simultaneous departure of the leaving groups, resulting in the formation of an alkene .
Comparison with Similar Compounds
The Burgess reagent is unique in its mild and selective dehydration capabilities. Similar compounds include:
Thionyl chloride: Used for dehydration but requires harsher conditions.
Phosphorus oxychloride: Another dehydrating agent but less selective compared to the this compound.
Sulfuryl chloride: Also used for dehydration but not as mild as the this compound
Properties
IUPAC Name |
1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHOWEKUVWPFNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29684-56-8 | |
Record name | Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29684-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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